Trichloropyridine-3,5-dicarboxylic acid

Overview

Description

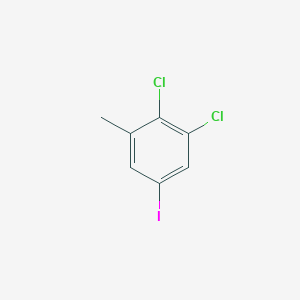

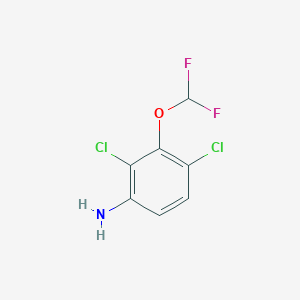

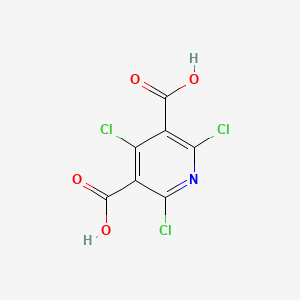

Trichloropyridine-3,5-dicarboxylic acid is a chemical compound with the CAS Number: 35592-95-1 . It has a molecular weight of 270.46 . It is typically stored at room temperature and is usually in the form of a powder .

Molecular Structure Analysis

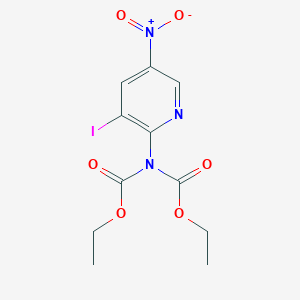

The linear formula of this compound is C7H2Cl3NO4 . The InChI code is 1S/C7H2Cl3NO4/c8-3-1(6(12)13)4(9)11-5(10)2(3)7(14)15/h(H,12,13)(H,14,15) .Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 270.46 . It is typically stored at room temperature .Scientific Research Applications

Structural Studies and Hydrogen Bonding

- Variable-temperature Neutron Diffraction Studies : A study detailed the structural properties of pyridine-3,5-dicarboxylic acid through neutron diffraction, highlighting the significance of short, strong hydrogen bonds within its crystal structure. These observations suggest applications in understanding molecular interactions and designing novel materials with specific properties (Cowan et al., 2005).

Chemical Synthesis and Reactivity

- Synthesis of Trichloropyridine Derivatives : Research on synthesizing 2,3,5-trichloropyridine from pentachloropyridine showcases the compound's role as a valuable intermediate for producing herbicidally effective compounds. This process indicates the broader applicability of trichloropyridine derivatives in agrochemical synthesis (Yang Xiang-yu, 2004).

Environmental Studies

- Aquatic Fate of Triclopyr : A whole-pond study on the aquatic fate of triclopyr, a related compound, provides insights into its degradation and dissipation rates in aquatic environments. This research is crucial for assessing environmental impact and developing guidelines for the safe use of related chemicals (Petty et al., 2001).

Material Science and Luminescence

- Photoluminescent Properties : A study introduced a method to synthesize 3,5-dihydro-5-oxo-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid (TPA) with high photoluminescence properties. This compound, related to trichloropyridine-3,5-dicarboxylic acid derivatives, shows potential for developing sensitive and selective sensors for detecting free chlorine, suggesting applications in environmental monitoring and material science (Fang et al., 2017).

Coordination Chemistry and Crystal Engineering

- Coordination Polymers with Helical Chains : The formation of 3D homochiral coordination polymers from pyridine-3,5-dicarboxylic acid and In(III) underlines the utility of this compound derivatives in constructing novel crystal architectures with potential applications in catalysis, molecular recognition, and as functional materials (Han et al., 2008).

Safety and Hazards

The safety information for Trichloropyridine-3,5-dicarboxylic acid indicates a GHS07 pictogram with a warning signal word . The specific hazard and precautionary statements are not provided in the search results.

Relevant Papers The search results include references to peer-reviewed papers related to this compound . These papers discuss the synthesis of new compounds from reactions of pyridine-3,5-dicarboxylic acid with various metal ions , and the use of a combination of polytopic nitrogen and oxygen-donor ligands and amino- or pyridine-alcohol templates for the synthesis of new MOFs .

properties

IUPAC Name |

2,4,6-trichloropyridine-3,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3NO4/c8-3-1(6(12)13)4(9)11-5(10)2(3)7(14)15/h(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBUPKJCSNMDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1Cl)Cl)C(=O)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.